![molecular formula C24H19N7O3 B11095685 ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate](/img/structure/B11095685.png)
ethyl 4-({6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C24H19N7O3. It is known for its unique structure, which includes a naphthylmethylene group, a hydrazino group, and an oxadiazolopyrazine ring system.
Preparation Methods
The synthesis of ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE involves multiple steps. One common synthetic route includes the condensation of 1-naphthaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 5-amino-1,2,4-oxadiazole to form the oxadiazolopyrazine ring system. Finally, the ethyl ester group is introduced through esterification with ethyl benzoate .
Chemical Reactions Analysis
ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like diazabicyclo[2.2.2]octane (DABCO), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Benzimidazole derivatives: Known for their antimicrobial and anticancer properties, these compounds share some structural similarities with the oxadiazolopyrazine ring system.
Quinoline derivatives: These compounds are widely studied for their antimalarial and anticancer activities.
The uniqueness of ETHYL 4-[(6-{2-[(E)-1-(1-NAPHTHYL)METHYLIDENE]HYDRAZINO}[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL)AMINO]BENZOATE lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H19N7O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 4-[[5-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C24H19N7O3/c1-2-33-24(32)16-10-12-18(13-11-16)26-20-21(28-23-22(27-20)30-34-31-23)29-25-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-14H,2H2,1H3,(H,26,27,30)(H,28,29,31)/b25-14+ |
InChI Key |
CABYIDFLABOZPQ-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


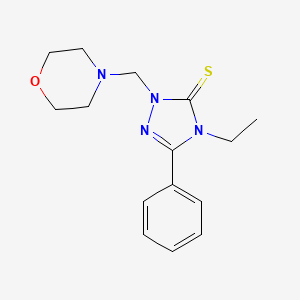
![2-phenoxy-N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B11095609.png)
![3-hydroxy-N'-[(E)-phenylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B11095612.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxo-1-phenylethyl}quinoline-2-carboxamide](/img/structure/B11095620.png)
![N,N'-bis[(E)-(5-bromofuran-2-yl)methylidene]naphthalene-2,3-diamine](/img/structure/B11095627.png)
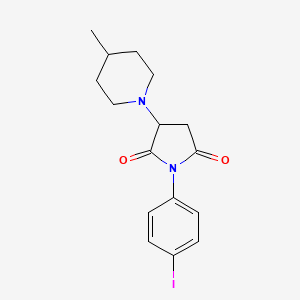
![2-({[(3S)-3-(methoxycarbonyl)-2,2,3-trimethylcyclopentyl]carbonyl}amino)benzoic acid](/img/structure/B11095633.png)
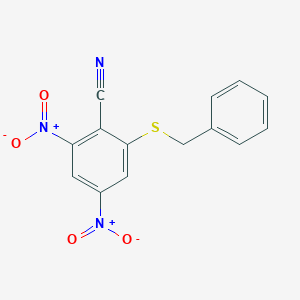

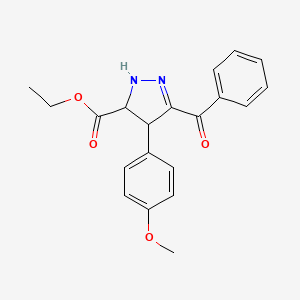
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11095666.png)
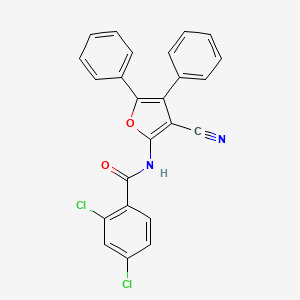
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione](/img/structure/B11095675.png)
![3,4,5-trihydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11095691.png)
